6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a nitrophenyl group, which is a phenol derivative with a nitro group (-NO2) attached . It also contains a dimethyl group, which is a common feature in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The nitrophenyl group would contribute to the aromaticity of the compound, while the dimethyl groups could add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrophenyl and dimethyl groups. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitrophenyl group could potentially make the compound more acidic .Scientific Research Applications
Synthesis in Heterocyclic Compounds
6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile, synthesized through the interaction with tetracyanoethylene, is utilized in the synthesis of various heterocyclic compounds. This compound reacts with alcohols and ketoximes to form dihydrofurans and tetrahydrochromenes, highlighting its versatility in chemical synthesis (Kayukova et al., 1998).
Corrosion Inhibition
This compound and its derivatives have shown significant potential in corrosion inhibition. Studies have demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic media. This is particularly important in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Hydrolysis Studies
Research has also explored the hydrolysis of this compound, revealing its reaction in aqueous dioxane in the presence of hydrogen bromide. This process results in the formation of cyclopropane-carboxylic acid and other compounds, offering insights into its chemical behavior and potential applications in synthesis (Kayukova et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,6-dimethyl-1-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-19)10-20)11-5-3-4-6-12(11)21(24)25/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBJJMHPKSFFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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